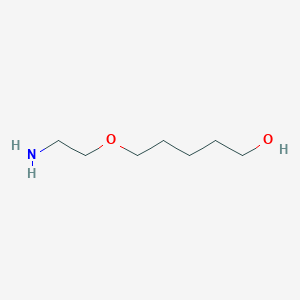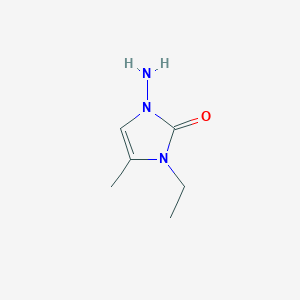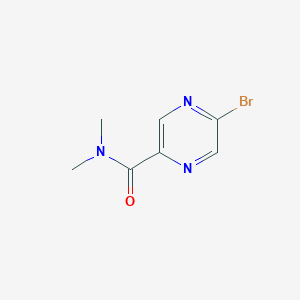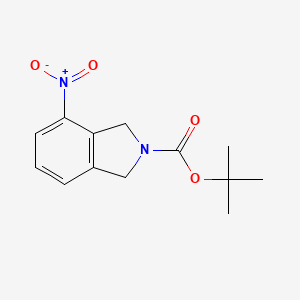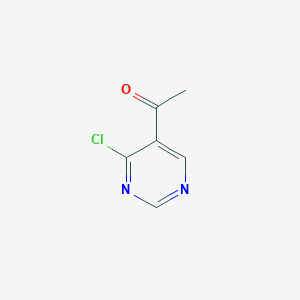
1-(4-Chloropyrimidin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C6H5ClN2O It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrimidin-5-yl)ethan-1-one typically involves the chlorination of pyrimidine derivatives followed by the introduction of an ethanone group. One common method involves the reaction of 4-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(4-Chloropyrimidin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学的研究の応用
1-(4-Chloropyrimidin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division and proliferation.
類似化合物との比較
Similar Compounds
1-(2-Chloropyrimidin-5-yl)ethanone: A similar compound with the chlorine atom at a different position on the pyrimidine ring.
1-(5-Chloropyrimidin-4-yl)ethan-1-one: Another similar compound with the chlorine atom at the 5-position and the ethanone group at the 4-position.
Uniqueness
1-(4-Chloropyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the ethanone group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
特性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
1-(4-chloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3 |
InChIキー |
LYEMSNCWPQSQQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=CN=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


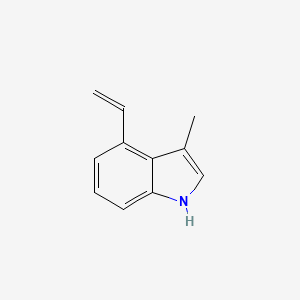

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

